molecular formula C15H11N3O2 B3284547 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 787563-21-7

2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3284547
CAS No.: 787563-21-7
M. Wt: 265.27 g/mol
InChI Key: UADXABFQSPUIGA-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a biheterocyclic core structure, comprising imidazole and pyridine rings, which is commonly explored in the development of novel pharmacologically active agents. Related phenylimidazole compounds have been identified as inhibitors of bacterial beta-lactamase enzymes, suggesting potential research applications in overcoming antibiotic resistance . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . As a biochemical reagent, this compound can be utilized as a biological material or organic compound in various life science research applications . Its structural framework makes it a valuable scaffold in drug discovery projects, particularly those targeting infectious diseases. The presence of the pyridinyl substituent can influence the compound's solubility and binding affinity, making it a subject of study in chemical biology and lead optimization processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-pyridin-4-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-8-16-9-7-12)14(17-13)11-4-2-1-3-5-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADXABFQSPUIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound, is recognized for its significant potential in various scientific research fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structural features, including an imidazole ring fused with a pyridine ring and a phenyl group, contribute to its versatility and efficacy in diverse applications.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with biological targets. Its structural characteristics allow it to modulate enzyme activity and receptor binding, making it a candidate for therapeutic applications.

Potential Therapeutic Uses:

  • Anticancer Agents : Investigations into the compound's interaction with cancer-related proteins suggest potential as an anticancer drug.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties.

Organic Synthesis

This compound serves as a vital building block in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions including:

  • Suzuki–Miyaura Coupling : Used for forming carbon-carbon bonds.
  • Nucleophilic Substitution Reactions : Particularly at the pyridine ring.

Biochemical Studies

The compound is utilized in biochemical studies to explore enzyme interactions and protein binding dynamics. Its ability to coordinate with metal ions through the imidazole ring enhances its utility in studying metalloproteins.

Mechanism of Action:
The imidazole ring can interact with metal ions, while the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins, influencing biological activity.

Material Science

In industrial applications, this compound can be employed in the development of new materials and catalysts due to its unique chemical properties. Its potential as a catalyst in organic reactions is under investigation, which could lead to more efficient synthetic pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound inhibit cancer cell proliferation by targeting specific oncogenic pathways.
  • Enzyme Inhibition Studies : Research indicated that the compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug design.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Imidazole Positions) Key Properties/Applications
1-Phenyl-1H-imidazole-4-carboxylic acid 18075-64-4 C10H8N2O2 188.18 1-phenyl, 4-carboxylic acid Pharmaceutical intermediate
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1239735-33-1 C8H6N4O2 190.16 1-pyrimidin-2-yl, 4-carboxylic acid Potential kinase inhibitor
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid 952958-68-8 C10H6Cl2N2O2 257.07 1-(2,4-dichlorophenyl), 4-carboxylic acid Antimicrobial candidate
1-(2-Ethyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid N/A C16H14N4O2 294.31 1-(pyrimidin-4-yl), 2-ethyl, 6-phenyl Building block for drug discovery
5-(Isopropyl)-1H-imidazole-4-carboxylic acid N/A C7H10N2O2 154.17 5-isopropyl, 4-carboxylic acid High solubility due to aliphatic group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenyl and pyridinyl groups in the target compound enhance π-π stacking and rigidity compared to aliphatic substituents (e.g., isopropyl in 5-(isopropyl)-1H-imidazole-4-carboxylic acid) .
  • Molecular Weight and Solubility : Bulkier substituents (e.g., pyrimidin-4-yl in the 294.31 Da compound ) reduce solubility compared to smaller analogs like 1-phenyl derivatives (188.18 Da ).

Biological Activity

Introduction

2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS Number: 787563-21-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an imidazole ring fused with a pyridine ring and a phenyl group, making it a versatile candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O2C_{15}H_{11}N_{3}O_{2}, with a molecular weight of approximately 265.27 g/mol. The compound exhibits a complex structure conducive to interactions with biological targets, particularly enzymes and receptors.

PropertyValue
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
IUPAC Name2-phenyl-1-pyridin-4-ylimidazole-4-carboxylic acid
CAS Number787563-21-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the activity of many metalloenzymes.
  • π-π Stacking Interactions : The pyridine ring participates in π-π stacking interactions with aromatic residues in proteins, modulating enzyme and receptor activities.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the pyridine ring, allowing for further chemical modifications that may enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated significant antitumor effects against various human cancer cell lines. For instance, it showed IC50 values indicating potent cytotoxicity against ovarian cancer cell lines (OVXF 899) and prostate cancer cell lines (PRXF 22Rv1) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the antitumor activity of various derivatives of imidazole compounds, including this compound, revealing promising results against multiple tumor cell lines. The IC50 values for selected derivatives were found to be significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound inhibits key metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Comparative Analysis : In comparison with similar compounds such as 1-(2-Phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea, this compound displayed unique properties that enhance its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., phenylhydrazine derivatives, pyridine-containing aldehydes, and carboxylic acid intermediates). Key steps include:

  • Solvent selection (e.g., ethanol or DMF for solubility and reactivity).
  • Catalytic use of acids (e.g., HCl) or bases (e.g., KOH) to promote imidazole ring closure.
  • Temperature control (80–120°C) to balance reaction rate and byproduct formation.
  • Purification via recrystallization or column chromatography.
    Optimization can be guided by spectral monitoring (e.g., TLC or HPLC) to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • FTIR : Confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹).
  • NMR (¹H/¹³C): Assign peaks for pyridinyl protons (δ 7.5–8.5 ppm), imidazole protons (δ 7.0–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm).
  • Elemental Analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: ~65%, H: ~4.5%, N: ~13.5%).
  • Melting Point : Compare to literature values (±2°C tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal per institutional guidelines.
  • Emergency Measures : Immediate rinsing with water for spills or exposure; consult SDS for toxicity data (e.g., LD50 values) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., xanthine oxidase or kinases).
  • Use DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Validate predictions with SAR (structure-activity relationship) assays, modifying substituents on the phenyl or pyridinyl groups .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Crystallography : Solve co-crystal structures with target proteins to verify binding modes .

Q. How can reaction fundamentals improve scalability for multi-gram synthesis?

  • Methodological Answer :

  • Kinetic Studies : Identify rate-limiting steps (e.g., imidazole cyclization) using in-situ IR or calorimetry.
  • Process Intensification : Switch from batch to flow chemistry for exothermic steps, improving heat dissipation.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Pd) to reduce purification steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid

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